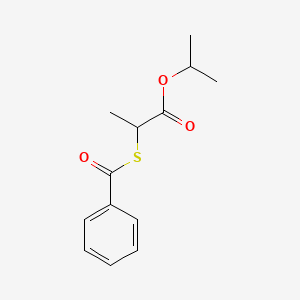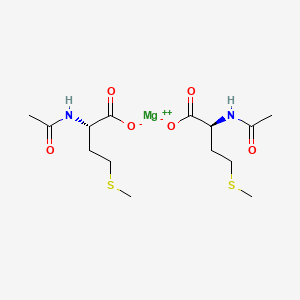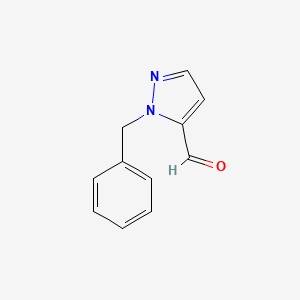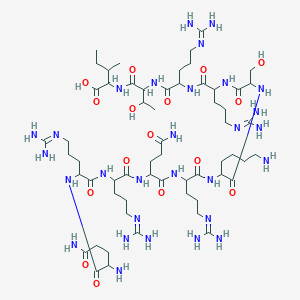
Inumakilactone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inumakilactone A is a natural product found in Podocarpus macrophyllus with data available.
Scientific Research Applications
Crystal and Molecular Structure
Inumakilactone has been a subject of structural analysis, revealing insights into its molecular and crystal structure. This foundational research is essential for understanding the compound's chemical properties and potential applications. Godfrey and Waters (1975) identified the structure of bisnorditerpenoid molecule inumakilactone, differing from previously proposed structures in terms of the orientation of the epoxy group on ring B (Godfrey & Waters, 1975).
Isolation and Analysis from Natural Sources
Inumakilactone A, along with other norditerpenoid lactones, has been isolated from natural sources like Podocarpus nakaii seeds. Detailed analyses of spectroscopic data were crucial in determining the structure of these compounds, which is foundational for further research and applications (Chen et al., 2019).
Cytotoxic Activities
Significant research has been conducted on the cytotoxic properties of inumakilactone A and related compounds. Studies have shown that these compounds exhibit potent cytotoxic activities against certain types of cancer cells, such as P388 murine leukemia cells. This suggests a potential application in cancer research and therapy (Sato et al., 2009).
Insecticidal Activity
Inumakilactone A has been found to possess insecticidal properties. A study demonstrated that inumakilactone A, along with other compounds, was toxic to certain predatory insects, suggesting its potential use in pest management and ecological studies (Yasui, 2001).
properties
CAS RN |
19885-83-7 |
|---|---|
Product Name |
Inumakilactone A |
Molecular Formula |
C18H20O8 |
Molecular Weight |
364.35 |
InChI |
InChI=1S/C18H20O8/c1-5(19)12-18-6(4-7(20)23-12)16(2)10-8(14(18)26-18)25-15(22)17(10,3)11(21)9-13(16)24-9/h4-5,8-14,19,21H,1-3H3/t5?,8-,9-,10+,11-,12+,13-,14+,16+,17+,18+/m0/s1 |
InChI Key |
QGIYLZDWJPBJKS-SGDWFBHCSA-N |
SMILES |
CC(C1C23C(O2)C4C5C(C(C6C(C5(C3=CC(=O)O1)C)O6)O)(C(=O)O4)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5-Dihydroacenaphtho[5,4-d]thiazole](/img/structure/B560716.png)



![1,4-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B560723.png)





